molecular formula C13H18O B11094015 4-methyl-4-(2-methylphenyl)tetrahydro-2H-pyran

4-methyl-4-(2-methylphenyl)tetrahydro-2H-pyran

Cat. No.: B11094015
M. Wt: 190.28 g/mol
InChI Key: PQDAAMPBTJEAEI-UHFFFAOYSA-N
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Description

4-methyl-4-(2-methylphenyl)tetrahydro-2H-pyran is an organic compound that belongs to the class of tetrahydropyrans. This compound features a tetrahydropyran ring substituted with a methyl group and a 2-methylphenyl group. Tetrahydropyrans are known for their presence in various natural products and synthetic compounds, making them significant in both organic chemistry and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-4-(2-methylphenyl)tetrahydro-2H-pyran can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the reaction of 2-methylphenylacetaldehyde with 4-methyl-1,3-butadiene in the presence of a Lewis acid catalyst can yield the desired tetrahydropyran derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the process, making it suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

4-methyl-4-(2-methylphenyl)tetrahydro-2H-pyran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Typical reagents include halogens (e.g., bromine) and nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4-methyl-4-(2-methylphenyl)tetrahydro-2H-pyran has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-methyl-4-(2-methylphenyl)tetrahydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-methyl-4-(2-methylphenyl)tetrahydro-2H-pyran is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of specialized molecules and materials .

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-methyl-4-(2-methylphenyl)oxane

InChI

InChI=1S/C13H18O/c1-11-5-3-4-6-12(11)13(2)7-9-14-10-8-13/h3-6H,7-10H2,1-2H3

InChI Key

PQDAAMPBTJEAEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CCOCC2)C

Origin of Product

United States

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